1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene
Overview
Description
1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the bromination and chlorination of a suitable benzene derivative, followed by the introduction of the methoxymethoxy group. The typical synthetic route involves:
Chlorination: The addition of chlorine atoms using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methoxymethoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.
Scientific Research Applications
1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug discovery.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms act as electrophiles, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The methoxymethoxy group can undergo hydrolysis or oxidation, leading to the formation of reactive intermediates that further interact with biological or chemical targets.
Comparison with Similar Compounds
- 1-Bromo-2,4-dichlorobenzene
- 1-Bromo-4-chloro-2-(methoxymethoxy)benzene
- 1-Bromo-2-(methoxymethoxy)benzene
Uniqueness: 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene is unique due to the specific positioning of the bromine, chlorine, and methoxymethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOGPSFOCFUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1Cl)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248337 | |
Record name | 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301147-68-1 | |
Record name | 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1301147-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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